molecular formula C9H14N4 B3211859 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine CAS No. 1094073-53-6

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine

Cat. No.: B3211859
CAS No.: 1094073-53-6
M. Wt: 178.23 g/mol
InChI Key: DSFIAHSXNIHNAW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 2-position and an amine group at the 5-position. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine can be achieved through several methodsThis method typically requires the use of organometallic catalysts and specific reaction conditions to ensure high yields .

Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step. This approach often relies on intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and cyclized heterocyclic compounds. These products can have significant pharmacological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other similar compounds. Its ability to interact with a wide range of biological targets makes it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-5-11-9(12-6-8)7-13-3-1-2-4-13/h5-6H,1-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFIAHSXNIHNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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